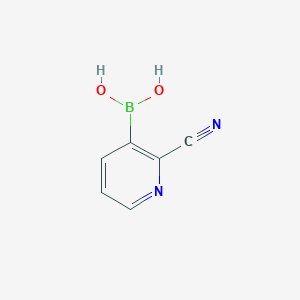

2-Cyanopyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-cyanopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXJQAXEPPQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660619 | |

| Record name | (2-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-88-7 | |

| Record name | (2-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Cyanopyridine-3-boronic Acid

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanopyridine-3-boronic acid. This pivotal building block is integral to the advancement of medicinal chemistry and organic synthesis, finding application in a myriad of complex molecular architectures. This document provides a detailed exploration of the predominant synthetic methodologies, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

The Strategic Importance of this compound in Modern Chemistry

This compound is a highly sought-after heterocyclic compound in the realm of drug discovery and development. Its molecular architecture, featuring a pyridine ring, a cyano group, and a boronic acid moiety, offers a unique confluence of chemical properties. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, the electron-withdrawing cyano group modulates the electronic character of the pyridine ring, and the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This trifecta of functionalities makes it an invaluable synthon for the construction of novel therapeutic agents, including kinase inhibitors and other targeted cancer therapies.

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is principally achieved through two robust and well-established methods: the halogen-metal exchange of a suitable precursor followed by borylation, and the palladium-catalyzed Miyaura borylation. A third, less common, approach involves the direct cyanation of a pyridine-3-boronic acid derivative. Each of these strategies possesses distinct advantages and is suited to different experimental constraints and scales of production.

Halogen-Metal Exchange and Borylation: The Classic Approach

This methodology remains a cornerstone for the synthesis of aryl and heteroaryl boronic acids and is widely employed for the preparation of this compound. The process typically commences with a halogenated precursor, most commonly 3-bromo-2-cyanopyridine.

Scientific Rationale: The choice of 3-bromo-2-cyanopyridine is strategic due to the high reactivity of the bromine atom at the 3-position towards metal-halogen exchange. This reaction is typically performed at cryogenic temperatures (-78 °C) using a strong, non-nucleophilic organolithium reagent, such as n-butyllithium, to generate a highly reactive 3-lithio-2-cyanopyridine intermediate. The low temperature is critical to prevent undesired side reactions, such as the decomposition of the organolithium reagent or its reaction with the cyano group. The subsequent addition of a borate ester, like triisopropyl borate, to this lithiated intermediate, followed by acidic workup, furnishes the desired boronic acid.

Experimental Workflow:

Figure 1: General workflow for the synthesis via halogen-metal exchange.

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask is charged with 3-bromo-2-cyanopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 45 minutes.

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C.

-

Isolation and Purification: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization to yield this compound.

Mechanistic Insights:

Figure 2: Simplified reaction mechanism for the lithiation-borylation pathway.

The reaction proceeds through a lithium-halogen exchange to form the nucleophilic 3-lithiopyridine species. This intermediate then attacks the electrophilic boron atom of the triisopropyl borate. Subsequent acidic hydrolysis cleaves the boronate ester to afford the final boronic acid.

Palladium-Catalyzed Miyaura Borylation: A Milder Alternative

The Miyaura borylation is a powerful and versatile method for the synthesis of boronate esters from aryl and vinyl halides.[1] This palladium-catalyzed cross-coupling reaction offers a milder alternative to the halogen-metal exchange route, with greater functional group tolerance and scalability.

Scientific Rationale: This reaction typically employs a palladium catalyst, such as PdCl2(dppf), a base (e.g., potassium acetate), and a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2). The choice of a phosphine ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich ligands often favoring the desired reductive elimination step. The base is required to activate the diboron reagent. The reaction is typically carried out at elevated temperatures in an inert solvent.

Experimental Workflow:

Figure 3: General workflow for the Miyaura borylation.

Detailed Experimental Protocol:

-

Reaction Setup: A flask is charged with 3-bromo-2-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq). Anhydrous dioxane is added as the solvent.

-

Reaction Execution: The mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes. The reaction is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification of Boronate Ester: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude 2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is purified by column chromatography.

-

Hydrolysis to Boronic Acid: The purified pinacol boronate ester is then hydrolyzed to the boronic acid, for example, by stirring with an aqueous acid.

Cyanation of Pyridine-3-boronic Acid: An Alternative Strategy

A less common but viable route to this compound involves the direct cyanation of a pre-existing pyridine-3-boronic acid derivative.[1] This approach is attractive as it starts from a different set of precursors.

Scientific Rationale: This transformation can be achieved using a variety of cyanating agents. Copper-mediated cyanation reactions have been developed for arylboronic acids, offering a complementary method to traditional approaches.[2] The reaction conditions, including the choice of copper source, ligand, and solvent, are critical for achieving high yields and selectivity.

Quantitative Data and Method Comparison

The selection of a synthetic route is often guided by factors such as yield, scalability, cost, and the tolerance of other functional groups in the molecule. The following table provides a comparative overview of the two primary methods discussed.

| Parameter | Halogen-Metal Exchange | Palladium-Catalyzed Miyaura Borylation |

| Starting Material | 3-Bromo-2-cyanopyridine | 3-Bromo-2-cyanopyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |

| Reaction Temperature | -78 °C to room temperature | 80-100 °C |

| Typical Yields | Moderate to Good (can be variable) | Good to Excellent |

| Advantages | Well-established, cost-effective for small scale | Milder conditions, high functional group tolerance, highly scalable, generally higher yielding |

| Disadvantages | Requires cryogenic temperatures, sensitive to moisture, use of pyrophoric reagents | Cost of palladium catalyst and ligands, potential for metal contamination in the final product |

Conclusion and Future Outlook

The synthesis of this compound is a well-elucidated area of organic chemistry, with the halogen-metal exchange and palladium-catalyzed borylation methods providing reliable and robust pathways to this important building block. While the former is a classic and cost-effective method for smaller scales, the latter's mildness, functional group tolerance, and scalability make it the preferred choice for many applications in drug discovery and process chemistry.

Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems for borylation, potentially utilizing earth-abundant metals or novel catalytic paradigms. Furthermore, the exploration of new cyanating agents and methodologies for the direct functionalization of pyridine rings will continue to expand the synthetic chemist's toolkit for accessing this and other valuable heterocyclic boronic acids.

References

-

Liu, Y., Milo, Jr., L. J., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(1), 135-153. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

- Liu, Y., Milo, Jr., L. J., & Lai, J. H. (2013). Recent progress in the synthesis of (un)substituted pyridinylboronic acids and esters is reviewed.

- Fan, C., et al. (2025). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. Journal of the American Chemical Society.

- Pipzine Chemicals. (n.d.). This compound | CAS 222873-77-8.

- Various Authors. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

- Wang, L., et al. (2017). [11C]Cyanation of Arylboronic Acids in Aqueous Solution.

Sources

2-Cyanopyridine-3-boronic acid chemical properties

An In-Depth Technical Guide to 2-Cyanopyridine-3-boronic acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals and functional materials. Among these, this compound has emerged as a highly versatile and valuable reagent. Its unique trifunctional architecture—a pyridine ring, a cyano group, and a boronic acid moiety—offers a powerful platform for constructing complex molecular frameworks.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. With a focus on practical application, we will explore its pivotal role in palladium-catalyzed cross-coupling reactions and provide field-proven insights into its handling, stability, and synthetic utility.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis, from reaction setup to storage. The interplay between the electron-withdrawing cyano group and the versatile boronic acid on the pyridine scaffold defines its chemical behavior.

Data Summary

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 874290-88-7 | [1] |

| Molecular Formula | C₆H₅BN₂O₂ | [1][2] |

| Molecular Weight | 147.93 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125 - 129 °C | [2] |

| pKa | ~8.5 (approximate for boronic acid group) | [2] |

| Solubility | Moderately soluble in water; Soluble in solvents like ethanol and dichloromethane. | [2] |

Stability, Storage, and Handling

While boronic acids are foundational reagents, their stability requires careful consideration. This compound is stable under normal ambient conditions but exhibits sensitivity to moisture.[2] The boronic acid group can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, which can be exacerbated by heat or acidic/basic conditions.

-

Expert Insight: For applications requiring high purity and yield, especially in complex multi-step syntheses, the stability of the boronic acid is crucial. In many cases, converting the boronic acid to its corresponding pinacol ester (this compound pinacol ester, CAS 878194-93-5) is a preferred strategy.[4][5] These esters exhibit significantly enhanced stability towards chromatography and are less prone to dehydration or degradation, though they must be converted back to the active boronic acid species in situ during reactions like the Suzuki coupling.[6]

Recommended Storage Protocol:

-

Container: Store in a tightly sealed, airtight container.

-

Environment: Keep in a cool, dry, and dark place. A desiccator or a controlled-atmosphere glovebox is ideal for long-term storage.[2]

-

Inert Atmosphere: For maximum longevity, store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture and air.

Part 2: Spectroscopic Profile and Characterization

Unambiguous characterization is the bedrock of chemical synthesis. Spectroscopic analysis validates the identity, purity, and structural integrity of this compound before its use in subsequent reactions.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features based on its structure and data from analogous compounds.[7][8]

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Pyridine Protons | Three distinct signals in the aromatic region (~7.5-8.8 ppm). The chemical shifts will be influenced by the anisotropic effects of the cyano group and the pyridine nitrogen. |

| B(OH)₂ Protons | A broad, exchangeable singlet, which may not always be observed depending on the solvent and water content. | |

| ¹³C NMR | Pyridine Carbons | Six signals, with the carbon bearing the cyano group appearing at a characteristic downfield shift. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[9] |

| Cyano Carbon (C≡N) | A signal in the range of 115-120 ppm. | |

| FT-IR | C≡N Stretch | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.[7] |

| O-H Stretch | A broad band in the region of 3200-3500 cm⁻¹ (from the B(OH)₂ group). | |

| B-O Stretch | A strong absorption band around 1350 cm⁻¹. | |

| Mass Spec. (ESI+) | [M+H]⁺ | Expected m/z at ~149.05, corresponding to the protonated molecule. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Causality Note: DMSO-d₆ is often preferred for boronic acids as the hydroxyl protons (B(OH)₂) are more likely to be observed as a distinct, albeit broad, peak. In CDCl₃, these protons often exchange too rapidly to be seen.[8]

-

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.[10]

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Part 3: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its strategic design, allowing it to serve as a linchpin in the assembly of more complex molecules.

Synthetic Pathway: Halogen-Metal Exchange and Borylation

A robust and common method for synthesizing pyridinylboronic acids is through a halogen-metal exchange reaction followed by quenching with a boron electrophile.[11] This approach offers a reliable route from readily available halopyridine precursors.

Caption: General workflow for synthesizing this compound.

Reactivity Profile: The Suzuki-Miyaura Coupling

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed process is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[13]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.[12][13]

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-cyanopyridin-3-yl moiety) to the palladium center, displacing the halide.[12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

Part 4: Application in Drug Discovery

The 2-cyanopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[14] When combined with the synthetic flexibility of a boronic acid, this reagent becomes a powerful tool for generating libraries of novel compounds for high-throughput screening. Boron-containing compounds themselves have seen a renaissance in drug development, with several FDA-approved drugs like Bortezomib leveraging the unique chemistry of the boronic acid group to interact with biological targets.[11][15]

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative, self-validating methodology for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis, 3 mol%) or other suitable Pd catalyst/ligand system

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst (0.03 mmol) to the flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Part 5: Safety and Handling

Proper safety protocols are non-negotiable when handling any chemical reagent. This compound is classified as an irritant and requires appropriate precautions.

Hazard Identification and Precautions

| Hazard Statement (GHS) | Description | Precautionary Statement (GHS) |

| H315 | Causes skin irritation | P280: Wear protective gloves/eye protection. |

| H317 | May cause an allergic skin reaction | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Data sourced from references[1][3].

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[19][20]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of rational molecular design. Its combination of a privileged heterocyclic core with the synthetic prowess of a boronic acid functional group makes it an indispensable tool for chemists. By understanding its properties, reactivity, and handling requirements, researchers can fully leverage this reagent to accelerate the discovery and development of novel molecules, from complex pharmaceuticals to advanced materials.

References

-

Pipzine Chemicals. (n.d.). This compound | CAS 222873-77-8. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloro-3-cyanopyridin-4-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyanopyridine-3-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Carlo Erba Reagents. (n.d.). Safety Data Sheet: 2-Cyanopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Retrieved from [Link]

-

Singh, V. K., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(15), 5801. Retrieved from [Link]

-

Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(7), 670. Retrieved from [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

Sources

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. This compound | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]

- 3. 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound pinacol ester 878194-93-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. ijpsr.com [ijpsr.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Physical Properties of 2-Cyanopyridine-3-boronic acid

This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety, offers a unique combination of reactivity and electronic properties. The boronic acid group makes it a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] The cyano group and the pyridine nitrogen provide sites for further functionalization and influence the molecule's coordination chemistry.

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights into its characterization, handling, and application. The information herein is intended to empower researchers, scientists, and drug development professionals to utilize this valuable reagent with confidence and precision.

Core Physicochemical Properties

A summary of the essential physical and chemical data for this compound is presented below. It is critical to note that some physical properties, particularly the melting point, can exhibit variability due to the inherent nature of boronic acids to undergo dehydration.

| Property | Value | Source(s) |

| CAS Number | 874290-88-7 | [2] |

| Molecular Formula | C₆H₅BN₂O₂ | [2] |

| Molecular Weight | 147.93 g/mol | [2][3] |

| Appearance | White to off-white or light brown crystalline solid | [4] |

| Melting Point | 125-129 °C (Decomposes) | [4] |

| Boiling Point | Decomposes before boiling | [4] |

| Solubility | Moderately soluble in water; Soluble in ethanol, dichloromethane | [4] |

| pKa (Boronic Acid) | ~8.5 (Estimated) | [4] |

| pKa (Protonated Pyridine) | < 0 (Estimated) | [5] |

In-Depth Analysis of Key Physical Properties

Melting Point and Thermal Stability

The reported melting point of 125-129 °C is a critical parameter for identity and purity assessment.[4] However, researchers must be aware that boronic acids can undergo intermolecular dehydration upon heating to form cyclic anhydrides known as boroxines. This process can cause the observed melting point to be inconsistent or appear as a decomposition range rather than a sharp transition.

-

Expert Insight: The presence of a broad melting range or a value significantly higher than expected may indicate the formation of a boroxine. This is not necessarily a sign of impurity but rather a chemical transformation. To ensure consistency, melting point determination should be performed with a standardized heating rate. The compound is noted to decompose before boiling under atmospheric pressure.[4]

Solubility Profile

The solubility of this compound is governed by its dual functionality. The polar boronic acid and pyridine nitrogen moieties allow for moderate solubility in water, while the aromatic ring provides compatibility with organic solvents.[4]

-

Practical Guidance: For synthetic applications like Suzuki-Miyaura coupling, solvent systems are often biphasic or employ polar aprotic solvents such as dioxane or DMF with an aqueous base to ensure all components are sufficiently solubilized for efficient reaction.[6] For analytical purposes (e.g., NMR), deuterated polar solvents like DMSO-d₆ or Methanol-d₄ are excellent choices.

Acidity and Basicity: A Dual Nature

Understanding the pKa values of this compound is fundamental to its application, particularly in catalysis and biological assays.

-

Boronic Acid as a Lewis Acid (pKa ~8.5): The boronic acid group is a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species. Its acidity is influenced by the electron-withdrawing nature of the adjacent cyano group and the pyridine ring, making it a relatively acidic arylboronic acid.[4] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent and crucial for the transmetalation step in Suzuki-Miyaura coupling.[7]

-

Pyridine Nitrogen as a Brønsted-Lowry Base (pKa < 0): The nitrogen atom of the pyridine ring is basic and can be protonated. However, the powerful electron-withdrawing effect of the adjacent cyano group significantly reduces its basicity compared to pyridine itself. The pKa of the conjugate acid of 2-cyanopyridine is approximately -0.26, meaning it requires a very strong acid to protonate.[5] Therefore, under typical synthetic or biological conditions (pH > 2), the pyridine nitrogen will be in its neutral, unprotonated state.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The spectra are typically recorded in DMSO-d₆ to allow for the observation of the exchangeable boronic acid protons.

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A broad singlet for the two hydroxyl protons of the boronic acid group is also anticipated.

-

H-4: (dd, ~8.6 ppm) - Downfield shift due to proximity to the electron-withdrawing cyano group.

-

H-5: (dd, ~7.8 ppm)

-

H-6: (dd, ~8.9 ppm) - Downfield shift due to proximity to the pyridine nitrogen.

-

B(OH)₂: (br s, variable ~8.4 ppm) - This peak is often broad and its chemical shift is highly dependent on concentration and residual water content.

-

-

¹³C NMR (Carbon NMR): The spectrum will show six distinct carbon signals.

-

C-2 (bearing -CN): (~135 ppm)

-

C-3 (bearing -B(OH)₂): This signal is often broad or of low intensity due to quadrupolar relaxation from the adjacent boron atom and may not be readily observed.

-

C-4: (~145 ppm)

-

C-5: (~128 ppm)

-

C-6: (~155 ppm)

-

-C≡N: (~116 ppm)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape |

| O-H Stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |

| B-O Stretch | 1310 - 1380 | Strong |

-

Expert Note: The appearance of a very strong band around 1350-1400 cm⁻¹ coupled with a diminished O-H stretch can be indicative of boroxine anhydride formation.[8]

Experimental Protocols for Physical Characterization

The following protocols are designed as self-validating systems for ensuring the quality and identity of this compound.

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvent and minimize water content, which can affect the melting point.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Load a small amount of the crystalline solid into a capillary tube. Place the tube in the apparatus and use a ramp rate of 1-2 °C per minute for an accurate determination.

-

Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Note any signs of decomposition (e.g., color change, gas evolution).

-

Causality Check: If the melting range is broad or significantly different from the literature value, consider the possibility of boroxine formation or the presence of impurities.

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all peaks and set the reference to the residual DMSO solvent peak at 2.50 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Data Validation: Confirm that the observed chemical shifts, multiplicities, and integration ratios in the ¹H spectrum are consistent with the expected structure. Verify the presence of the six expected carbon signals in the ¹³C spectrum.

Handling, Storage, and Safety

As a boronic acid derivative, this compound requires specific handling procedures to maintain its integrity and ensure user safety.

-

Stability and Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[4] For long-term stability, refrigeration at 2-8°C is recommended. Avoid exposure to high temperatures or strong acids and bases, which can promote decomposition.[4]

-

Safety Precautions: The compound is classified as an irritant.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[9]

Application in Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura reaction to synthesize complex biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds.[4][6]

In this reaction, the palladium(0) catalyst undergoes oxidative addition into an aryl or vinyl halide bond. Following this, the boronic acid, activated by a base, transfers its pyridyl group to the palladium center in the transmetalation step. Finally, reductive elimination yields the C-C coupled product and regenerates the active Pd(0) catalyst. The unique electronic properties of this compound make it an effective coupling partner for constructing molecules with potential biological activity.[10][11]

References

- Pipzine Chemicals. This compound | CAS 222873-77-8.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (2-cyanopyridin-4-yl)boronic acid. (2025-07-19).

- Matrix Scientific. This compound.

-

Newman, S. G., & Lautens, M. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

- SpecialChem. The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.

- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. (2025).

-

Brown, A. R., & Aggarwal, V. K. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. Available at: [Link]

-

Schäfer, C., et al. (2017). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryOpen. Available at: [Link]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

PubChem. 5-Cyanopyridine-3-boronic acid. National Center for Biotechnology Information. Available at: [Link]

- BenchChem. Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. (2025).

Sources

- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 3. 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Cyanopyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Cyanopyridine-3-boronic acid (CAS No. 874290-88-7; MDL No. MFCD08458475) has emerged as a pivotal reagent in contemporary organic synthesis, particularly within the realm of medicinal chemistry.[1] Its unique structural arrangement, featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom influences the reactivity of the boronic acid, making it a valuable partner in various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel therapeutics.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 874290-88-7 | [1] |

| MDL Number | MFCD08458475 | [1] |

| Molecular Formula | C₆H₅BN₂O₂ | [1] |

| Molecular Weight | 147.93 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125 - 129 °C | [2] |

| pKa | ~8.5 (approximate for boronic acid group) | [2] |

| Solubility | Moderately soluble in water; Soluble in common organic solvents such as dichloromethane and ethanol. | [2] |

| Stability | Stable under normal conditions, but sensitive to moisture. | [2] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves a multi-step process, starting from readily available pyridine derivatives. A common strategy involves the introduction of the cyano group, followed by the borylation of the pyridine ring.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

While specific patented processes may vary, a general laboratory-scale synthesis can be adapted from established methodologies for the cyanation and borylation of pyridine rings.

Step 1: Preparation of 2-Cyanopyridine

A common method for the synthesis of cyanopyridines is the direct cyanation of halopyridines.[3]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloropyridine, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in an appropriate solvent such as DMF or toluene.

-

Addition of Cyanide: Add a cyanide source, such as zinc cyanide (Zn(CN)₂), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench with an aqueous solution (e.g., sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-cyanopyridine.

Step 2: Borylation of 2-Cyanopyridine to form this compound

The borylation of 2-cyanopyridine can be achieved via a C-H activation/borylation reaction.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-cyanopyridine, a boron reagent such as bis(pinacolato)diboron (B₂pin₂), an iridium or palladium catalyst, and a suitable ligand in a dry solvent (e.g., THF or dioxane).

-

Reaction Conditions: Heat the reaction mixture at a temperature typically between 80 and 120 °C for several hours. Monitor the formation of the pinacol ester intermediate by GC-MS.

-

Hydrolysis to Boronic Acid: Once the formation of the pinacol ester is complete, the reaction mixture is cooled, and the ester is hydrolyzed to the corresponding boronic acid. This can be achieved by treatment with a reagent such as sodium periodate (NaIO₄) in a mixture of an organic solvent and water, followed by the addition of an acid or ammonium acetate.

-

Isolation and Purification: The resulting this compound is then isolated by filtration or extraction and can be purified by recrystallization.

Key Applications in Drug Discovery: The Suzuki-Miyaura Coupling

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many drug candidates.[6]

Mechanism of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (Ar-X).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 2-cyanopyridin-3-yl moiety) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[7]

-

Anhydrous solvent (e.g., toluene, dioxane, or DME/water mixture)[7]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Field-Proven Insights: Applications in Kinase Inhibitor Synthesis

The 2-cyano-3-pyridinyl moiety is a key structural feature in several clinically relevant kinase inhibitors. A prominent example is Neratinib , an irreversible pan-HER kinase inhibitor used in the treatment of HER2-positive breast cancer.[6] The cyanopyridine core of Neratinib plays a crucial role in its binding to the kinase domain. The synthesis of Neratinib and its analogues often involves the coupling of a functionalized pyridine derivative, which can be prepared using this compound or a related precursor.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. As it is sensitive to moisture, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in constructing complex molecular architectures, especially through the robust and reliable Suzuki-Miyaura cross-coupling reaction, has solidified its importance in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this powerful reagent in the creation of novel and impactful therapeutic agents.

References

-

Pipzine Chemicals. This compound | CAS 222873-77-8. Available at: [Link]

-

Wiley-VCH. Supporting Information for publications. Available at: [Link]

-

National Center for Biotechnology Information. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

ResearchGate. Chemical Structures of 2-Pyridone or 3-Cyano-2-pyridone Containing PDE3 Inhibitors. Available at: [Link]

- Google Patents. CN103145625A - Method for preparing 2-cyanopyrimidine.

- Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.

-

MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Available at: [Link]

-

Taylor & Francis Online. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]

-

Wiley Online Library. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

- Google Patents. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]

- Google Patents. US2494204A - Preparation of 2-cyanopyridines.

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Available at: [Link]

- Google Patents. US3644380A - Preparation of 3-cyanopyridine.

-

Beilstein Publishing. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available at: [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]

-

SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

-

Wiley Online Library. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

Sources

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. This compound | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]

- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to 2-Cyanopyridine-3-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-cyanopyridine-3-boronic acid, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on providing actionable insights and robust protocols.

Core Molecular Attributes: Formula, Weight, and Structural Identity

This compound is a bifunctional organic compound featuring both a nitrile and a boronic acid group attached to a pyridine ring. These functionalities make it a valuable reagent in various organic transformations, particularly in cross-coupling reactions.

A critical aspect for any researcher is the unambiguous identification of a chemical entity. For this compound, there have been noted discrepancies in the reported Chemical Abstracts Service (CAS) numbers across various commercial suppliers. Through careful review of chemical databases and supplier information, CAS number 874290-88-7 appears to be the most consistently and reliably assigned identifier for this specific molecule. It is crucial for researchers to verify the CAS number of their starting materials to ensure they are using the correct regioisomer, as isomers such as 5-cyanopyridine-3-boronic acid (CAS 497147-93-0) and (2-cyanopyridin-4-yl)boronic acid (CAS 903513-60-0) possess the same molecular formula and weight but different reactivity and structural properties.[1]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BN₂O₂ | [2][3] |

| Molecular Weight | 147.93 g/mol | [2][3] |

| CAS Number | 874290-88-7 | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 125 - 129 °C | |

| Solubility | Moderately soluble in water; Soluble in common organic solvents such as dichloromethane and ethanol. | |

| pKa | ~8.5 (approximate for the boronic acid group) | |

| Stability | Stable under normal conditions, but sensitive to moisture. |

Below is a diagram illustrating the chemical structure of this compound.

Sources

Introduction: The Strategic Importance of 2-Cyanopyridine-3-boronic acid

An In-depth Technical Guide to 2-Cyanopyridine-3-boronic acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic deployment of highly functionalized building blocks is paramount. This compound is a heterocyclic organoboron compound that has emerged as a pivotal intermediate. Its unique structural arrangement, featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety, offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring significantly influences the reactivity of the boronic acid, making it a unique reagent for carbon-carbon bond formation.

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical applications in cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to accelerate their research and development endeavors.

PART 1: Core Structural and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is typically a stable, solid material, but its handling and storage require consideration of its moisture sensitivity.

Chemical Identity and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2-Cyanopyridin-3-yl)boronic acid | - |

| CAS Number | 874290-88-7 (Note: Other CAS numbers like 222873-77-8 and 1256355-23-0 are also associated with this compound by various suppliers) | [1][2] |

| Molecular Formula | C₆H₅BN₂O₂ | [1][2] |

| Molecular Weight | 147.93 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 125 - 129 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane); moderately soluble in water. | [1] |

| Stability | Stable under normal conditions; sensitive to moisture. Decomposes at high temperatures or in the presence of strong acids/bases. | [1] |

| pKa | ~8.5 (approximate value for the boronic acid group) | [1] |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The most common approaches involve metal-halogen exchange followed by borylation or palladium-catalyzed cross-coupling reactions. These methods provide reliable access to the target compound, although careful optimization is necessary to achieve high purity and yield.[1]

Generalized Synthetic Protocol: Halogen-Metal Exchange and Borylation

This protocol outlines a common and cost-effective laboratory-scale synthesis starting from a halogenated precursor, 3-bromo-2-cyanopyridine. The causality behind this experimental choice lies in the reliability of forming an organometallic intermediate from the bromo-pyridine, which can then be trapped with a boron electrophile.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-cyanopyridine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

-

Expertise & Experience: The use of an inert atmosphere and anhydrous solvent is critical. Organolithium reagents are extremely reactive towards oxygen and water, and their presence would quench the reaction and significantly reduce the yield.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: The low temperature is essential to control the exothermic reaction and prevent side reactions, such as the decomposition of the lithiated intermediate. Dropwise addition ensures localized heat buildup is minimized.

-

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the internal temperature does not rise significantly. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

-

Causality: Triisopropyl borate is used as the boron source. The bulky isopropyl groups help to prevent the formation of over-borylated species.

-

-

Hydrolysis and Workup: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C until the pH is acidic (~pH 2-3). Stir vigorously for 1-2 hours.

-

Trustworthiness: This acidic hydrolysis step is a self-validating system. It protonates the basic species and hydrolyzes the boronate ester to the desired boronic acid. The pH must be acidic to ensure complete conversion.

-

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.

PART 3: Utility in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[1][4][5]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol details a representative Suzuki-Miyaura reaction, coupling this compound with a generic aryl bromide.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Expertise & Experience: The choice of catalyst and base is crucial and often substrate-dependent. For challenging couplings, more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) may be required.[6] An excess of the boronic acid is used to drive the reaction to completion.

-

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. This process removes oxygen, which can deactivate the palladium catalyst.

-

Trustworthiness: This step is critical for reproducibility. The active Pd(0) species is readily oxidized to an inactive Pd(II) state in the presence of air.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product is then purified using column chromatography on silica gel.

PART 4: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential for any chemical reagent. The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical profile for this compound.

| Technique | Expected Features |

| ¹H NMR | ∙ Signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring.[9][10]∙ A broad singlet for the two hydroxyl protons of the boronic acid group, which is exchangeable with D₂O. |

| ¹³C NMR | ∙ Signals for the six carbons of the pyridine ring. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[11]∙ A signal for the cyano carbon (C≡N) typically appears around δ 115-120 ppm.[12] |

| ¹¹B NMR | ∙ A single, broad signal is expected in the range of δ 28-34 ppm, characteristic of a trigonal boronic acid.[11][13] |

| IR Spectroscopy | ∙ A strong, sharp absorption band for the C≡N stretch around 2230 cm⁻¹.∙ A broad O-H stretching band from the B(OH)₂ group around 3500-3200 cm⁻¹.∙ A strong B-O stretching absorption around 1350 cm⁻¹. |

| Mass Spectrometry (MS) | ∙ The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight.[9] |

PART 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of the reagent.

-

Hazard Identification: this compound is classified as an irritant.[2] It may cause serious eye irritation and skin irritation.[2] It may also be harmful if swallowed or in direct contact with skin.[14][15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]

-

Handling Procedures: Avoid generating dust.[16] Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with plenty of water.[17]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][16] As the compound is moisture-sensitive, storage under an inert atmosphere or in a desiccator is recommended to prevent hydrolysis of the boronic acid group.[1]

References

- Pipzine Chemicals. This compound | CAS 222873-77-8.

- Matrix Scientific. This compound.

- Santa Cruz Biotechnology. This compound pinacol ester | CAS 878194-93-5.

- Sigma-Aldrich. This compound pinacol ester 878194-93-5.

- PubChem. (2-Chloro-3-cyanopyridin-4-yl)boronic acid | C6H4BClN2O2 | CID 44755173.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (2-cyanopyridin-4-yl)boronic acid.

- ChemicalBook. 2-Cyanopyridine | 100-70-9.

- Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

- Benchchem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.

- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- PubChem. (2-Cyanopyridin-4-yl)boronic acid | C6H5BN2O2 | CID 49760399.

- Wikipedia. Suzuki reaction.

- National Institutes of Health (NIH). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters.

- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

- PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters.

- Organic Chemistry Portal. Suzuki Coupling.

- YouTube. Suzuki cross-coupling reaction.

- Preparation of Cyanopyridines by Direct Cyanation.

- ChemicalBook. 2-Cyanopyridine(100-70-9) 1 H NMR.

- The Crucial Role of Boronic Acids in Modern Drug Discovery.

Sources

- 1. This compound | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]

- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 2-Cyanopyridine-3-boronic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

2-Cyanopyridine-3-boronic acid is a pivotal reagent in contemporary organic synthesis, particularly valued within the pharmaceutical and drug development sectors. Its unique trifunctional nature, possessing a nucleophilic nitrogen atom, an electrophilic cyano group, and a versatile boronic acid moiety, makes it a highly sought-after building block for the construction of complex heterocyclic scaffolds. The strategic placement of the cyano and boronic acid groups on the pyridine ring allows for a diverse range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the facile formation of carbon-carbon bonds. This guide provides an in-depth exploration of the commercial availability, synthesis, physicochemical properties, and key applications of this compound, offering a comprehensive resource for researchers and scientists in the field. The inherent reactivity of this molecule also necessitates a thorough understanding of its stability and handling, aspects that are critically addressed herein to ensure successful and reproducible synthetic outcomes. Boronic acids and their derivatives have become increasingly important in medicinal chemistry, with several boron-containing drugs approved for therapeutic use[1]. This underscores the significance of versatile building blocks like this compound in the discovery of novel therapeutic agents[2][3].

Commercial Availability and Common Forms

This compound and its more stable pinacol ester derivative are readily available from a variety of commercial suppliers, catering to both research and bulk-scale requirements. The choice between the free boronic acid and its pinacol ester often depends on the specific application, with the pinacol ester offering enhanced stability towards protodeboronation and a longer shelf-life.

| Supplier | Product Name | CAS Number | Purity | Form |

| Sigma-Aldrich | This compound pinacol ester | 878194-93-5 | Not specified | Solid |

| Matrix Scientific | This compound | 874290-88-7 | Not specified | Solid |

| Pipzine Chemicals | This compound | 222873-77-8 | High Purity | White to off-white solid |

| Santa Cruz Biotechnology | This compound pinacol ester | 878194-93-5 | Research Grade | Not specified |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its correct identification, handling, and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BN₂O₂ | [4] |

| Molecular Weight | 147.93 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125 - 129 °C | [2] |

| Solubility | Moderately soluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethanol) | [2] |

| pKa | ~8.5 (approximate value for boronic acid group) | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano group and the boronic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will exhibit six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the cyano and borono groups will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the C≡N stretching vibration of the cyano group, typically in the range of 2220-2240 cm⁻¹. The O-H stretching of the boronic acid will appear as a broad band.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound.

Synthesis of this compound: A Practical Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Palladium-catalyzed Miyaura borylation of a suitable precursor, 3-halo-2-cyanopyridine. This reaction involves the cross-coupling of the halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronate ester, which can then be hydrolyzed to the boronic acid if desired.

Experimental Protocol: Miyaura Borylation of 3-Bromo-2-cyanopyridine

This protocol is a representative procedure based on established Miyaura borylation methodologies[5][6][7].

Materials:

-

3-Bromo-2-cyanopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Causality: The use of oven-dried glassware is crucial to exclude moisture, which can hydrolyze the boronic ester product and deactivate the catalyst. Potassium acetate acts as a base, which is necessary to activate the diboron reagent for transmetalation[6].

-

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.

-

Causality: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its high activity and stability[5]. The dppf ligand helps to stabilize the palladium center and facilitate the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times. This process is essential to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask.

-

Causality: Dioxane is a common solvent for this reaction as it is aprotic and can dissolve the reactants and catalyst. It is important to use an anhydrous solvent to prevent unwanted side reactions.

-

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, this compound pinacol ester, can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

(Optional) Hydrolysis to Boronic Acid: If the free boronic acid is desired, the pinacol ester can be hydrolyzed. Dissolve the purified pinacol ester in a suitable solvent system (e.g., acetone/water or THF/water) and treat with an acid such as HCl. The progress of the hydrolysis can be monitored by TLC. Upon completion, the boronic acid can be extracted into an organic solvent and purified by recrystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 222873-77-8 | Properties, Synthesis & Applications - Reliable Supplier China [pipzine-chem.com]

- 3. Item - Rhodium-Catalyzed C6-Selective CâH Borylation of 2âPyridones - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

Harnessing the Core: A Strategic Guide to Key Intermediates in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals